Potassium Benzenethiolate
Overview
Description
Potassium Benzenethiolate, also known as Benzenethiol, potassium salt (1:1), is a chemical compound with the molecular formula C6H5KS . Its average mass is 148.267 Da and its monoisotopic mass is 147.974899 Da .
Synthesis Analysis
Potassium Benzenethiolate can be synthesized from the reaction of germyl bromide with potassium phenoxide. Similarly, silyl and germyl bromides yield the corresponding sulphides with potassium benzenethiolate .Molecular Structure Analysis
The molecular structure of Potassium Benzenethiolate consists of a benzene ring attached to a sulfur atom, which is further attached to a potassium atom .Scientific Research Applications
1. Flavor Detection in Food Industry
Potassium benzenethiolate plays a crucial role in the food industry. A study conducted by Wang et al. (2019) highlights its use in developing a rapid and visible colorimetric fluorescent probe for detecting benzenethiol flavors in food. This method allows for the rapid quantitative detection of benzenethiols at low levels, significantly enhancing flavor analysis in various food products.
2. Organic Synthesis
In organic synthesis, potassium benzenethiolate is instrumental in specific chemical reactions. The work of Miyake & Yamamura (1986) discusses its application in replacing activated nitro groups with phenylthio groups in organic compounds. This method is crucial for synthesizing various organic molecules, indicating its significant role in chemical synthesis.
3. Reduction and Dehalogenation in Chemistry
Potassium benzenethiolate is also used as a reductive agent. Dong et al. (2016) explored its use in the reduction and dehalogenation of α-halocarbonyl compounds. This process is essential for obtaining reduced compounds in high yields under mild conditions, particularly for α-chlorocarbonyl compounds.
4. Analysis of Surface Chemistry
In surface chemistry, Joo et al. (1987) investigated the surface-enhanced Raman scattering of benzenethiol in a silver sol. Their findings contribute to understanding how benzenethiolate, formed on adsorption, binds to silver, providing insights into the molecular orientation and interactions at surfaces.
Future Directions
The future directions of Potassium Benzenethiolate and similar compounds could be influenced by the philosophy of sustainable development. Catalytic chemistry, which often involves potassium compounds, will play a crucial role in sustainable economic development. This is because a catalytic process is involved in almost all-important areas of the chemical industry, such as the synthesis of chemicals and materials, energy production, and more .
properties
IUPAC Name |
potassium;benzenethiolate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S.K/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALPPYUMFWGHEK-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S-].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5KS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium Benzenethiolate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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